molecular formula C24H26ClN5O2S B2626820 N-(5-chloro-2-methylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 1251674-68-6

N-(5-chloro-2-methylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide

Katalognummer: B2626820
CAS-Nummer: 1251674-68-6
Molekulargewicht: 484.02
InChI-Schlüssel: CJHQPHWENCVYGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-chloro-2-methylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring:

  • A pyrimidine core substituted with a sulfanyl-acetamide group.
  • A 4-methoxyphenylpiperazine moiety at the 6-position of the pyrimidine ring.
  • A 5-chloro-2-methylphenyl group as the acetamide substituent.

This structure combines pharmacophoric elements common in bioactive molecules, including a piperazine ring (known for modulating receptor interactions) and a sulfanyl linker (imparting flexibility and influencing solubility). The 4-methoxyphenyl group may enhance lipophilicity and metabolic stability compared to halogenated or non-substituted analogs .

Eigenschaften

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O2S/c1-17-3-4-18(25)13-21(17)28-23(31)15-33-24-14-22(26-16-27-24)30-11-9-29(10-12-30)19-5-7-20(32-2)8-6-19/h3-8,13-14,16H,9-12,15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHQPHWENCVYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps, including:

    Formation of the Chlorinated Phenyl Intermediate: This step involves the chlorination of 2-methylphenyl using reagents like chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.

    Synthesis of the Piperazine Derivative: The piperazine moiety is introduced through a nucleophilic substitution reaction, where 4-(4-methoxyphenyl)piperazine reacts with a suitable leaving group.

    Coupling with Pyrimidine Ring: The pyrimidine ring is synthesized separately and then coupled with the piperazine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Assembly: The final step involves the formation of the acetamide linkage, typically through an amidation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl and methylphenyl moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The piperazine and pyrimidine moieties are often involved in binding to specific sites on the target molecules, influencing their function and leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Piperazine-Substituted Pyrimidine Derivatives

N-(5-chloro-2-methylphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
  • Key Difference : The piperazine ring is substituted with a 2-fluorophenyl group instead of 4-methoxyphenyl.
  • The meta-fluoro substitution (vs. para-methoxy) could also sterically hinder interactions .
N-(4-Methyl-piperazin-1-yl)-2-(4-thiophen-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide
  • Key Differences :
    • Core : Pyrimidine has a trifluoromethyl group at the 6-position and a thiophene at the 4-position.
    • Substituent : A methylpiperazine replaces the 4-methoxyphenylpiperazine.
  • Impact : The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiophene may introduce π-π stacking interactions. The methylpiperazine likely reduces steric bulk compared to aryl-substituted piperazines .

Sulfanyl-Acetamide Derivatives with Varied Heterocycles

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
  • Key Differences :
    • Core : Simpler pyrimidine (4,6-dimethyl) without a piperazine substituent.
    • Acetamide Group : Linked to a methylpyridine instead of a chloro-methylphenyl group.
  • The methylpyridine may improve aqueous solubility but reduce lipophilicity relative to the chloro-methylphenyl group .
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • Key Differences :
    • Core : Triazole replaces pyrimidine.
    • Substituents : Ethyl and pyridinyl groups on the triazole.
  • Impact : Triazoles often participate in hydrogen bonding, which could enhance target engagement. The ethyl group may increase steric bulk, affecting pharmacokinetic properties .

Piperazine-Containing Analogs from Broader Structural Classes

5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide
  • Key Differences: Scaffold: Pentanamide linker and quinoline core instead of pyrimidine-sulfanyl-acetamide. Piperazine Substituent: 2,3-Dichlorophenyl group.
  • Impact : The dichlorophenyl group’s electron-withdrawing effects may enhance binding to serotonin or dopamine receptors. The longer pentanamide linker could increase flexibility but reduce metabolic stability .
Substituted 4-Chloro-2-(4-piperazin-1-yl) Quinazolines
  • Key Differences :
    • Core : Quinazoline instead of pyrimidine.
    • Function : Evaluated for anticonvulsant activity.
  • The 4-chloro group may enhance bioavailability compared to methoxy substituents .

Critical Analysis of Structural Variations

  • Piperazine Substituents :

    • 4-Methoxyphenyl (target) vs. 2-fluorophenyl : Methoxy’s electron-donating nature may improve binding to G-protein-coupled receptors (GPCRs), whereas fluorine’s electronegativity could favor interactions with enzymes.
    • Dichlorophenyl (quinazoline analogs) : Enhances hydrophobicity but may increase toxicity risks.
  • Core Heterocycles :

    • Pyrimidine (target) vs. Triazole : Pyrimidines offer planar rigidity for stacking interactions, while triazoles provide hydrogen-bonding sites.
    • Quinazoline : Larger aromatic systems may improve DNA intercalation but reduce solubility.
  • Sulfur Linkers :

    • Sulfanyl (target) vs. Sulfonyl : Sulfanyl groups (thioethers) are less polar than sulfonyl, improving membrane permeability but possibly reducing metabolic stability.

Biologische Aktivität

N-(5-chloro-2-methylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C22H25ClN4O2S\text{C}_{22}\text{H}_{25}\text{ClN}_4\text{O}_2\text{S}

Molecular Characteristics

PropertyValue
Molecular FormulaC22H25ClN4O2S
Molecular Weight472.9 g/mol
PurityTypically 95%

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor activity. For instance, a series of analogs were tested against various cancer cell lines, showing promising results with IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra . The structure-activity relationship (SAR) indicates that modifications in the piperazine and pyrimidine moieties significantly influence their cytotoxic potential.

The proposed mechanism of action for N-(5-chloro-2-methylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide involves the inhibition of specific enzymes involved in cell proliferation and survival pathways. Docking studies suggest that the compound interacts with target proteins primarily through hydrophobic contacts and hydrogen bonding .

Case Studies

  • Study on Anti-Tubercular Activity : A study focused on synthesizing substituted derivatives revealed that certain compounds exhibited significant anti-tubercular activity with IC90 values ranging from 3.73 to 4.00 µM, indicating their potential as therapeutic agents against tuberculosis .
  • Cytotoxicity Assessment : In vitro studies on human embryonic kidney (HEK-293) cells showed that several derivatives were non-toxic, suggesting a favorable safety profile for further development in clinical settings .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.